molecular formula C15H19NO4 B14809847 Methyl 8-{[(tert-butoxy)carbonyl]amino}cubane-1-carboxylate

Methyl 8-{[(tert-butoxy)carbonyl]amino}cubane-1-carboxylate

Cat. No.: B14809847
M. Wt: 277.31 g/mol
InChI Key: NCQNSBAHZBJLCI-UHFFFAOYSA-N
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Description

Methyl 8-{[(tert-butoxy)carbonyl]amino}cubane-1-carboxylate is a complex organic compound that features a cubane core structure. The cubane structure is a unique and highly strained carbon framework, which makes it an interesting subject of study in organic chemistry. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-{[(tert-butoxy)carbonyl]amino}cubane-1-carboxylate typically involves multiple steps, starting from simpler cubane derivatives. One common method involves the protection of the amine group with the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often include aqueous or acetonitrile solutions and may require catalysts like 4-dimethylaminopyridine (DMAP) for efficiency .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-{[(tert-butoxy)carbonyl]amino}cubane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine derivative.

Scientific Research Applications

Methyl 8-{[(tert-butoxy)carbonyl]amino}cubane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Methyl 8-{[(tert-butoxy)carbonyl]amino}cubane-1-carboxylate largely depends on its application. In chemical reactions, the Boc group serves as a protecting group, preventing unwanted reactions at the amine site. In biological systems, the cubane structure may interact with molecular targets through unique spatial arrangements, potentially affecting enzyme activity or receptor binding .

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cubane-1-carboxylate

InChI

InChI=1S/C15H19NO4/c1-13(2,3)20-12(18)16-15-9-6-5-7(9)14(15,11(17)19-4)8(5)10(6)15/h5-10H,1-4H3,(H,16,18)

InChI Key

NCQNSBAHZBJLCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12C3C4C1C5C4C3C25C(=O)OC

Origin of Product

United States

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